3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide
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Overview
Description
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrazole ring and a substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Amide bond formation: The final step involves the coupling of the substituted phenyl group with the pyrazole ring through an amide bond formation, which can be achieved using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-3-(4-chloro-1H-pyrazol-1-yl)propanamide: Lacks the dimethyl groups on the pyrazole ring.
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Lacks the chloro group on the pyrazole ring.
Uniqueness
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide is unique due to the specific combination of chloro and methoxy substituents on the phenyl ring and the dimethyl groups on the pyrazole ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-9-15(17)10(2)20(19-9)7-6-14(21)18-12-8-11(16)4-5-13(12)22-3/h4-5,8H,6-7H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFKAEKKRJWUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NC2=C(C=CC(=C2)Cl)OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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